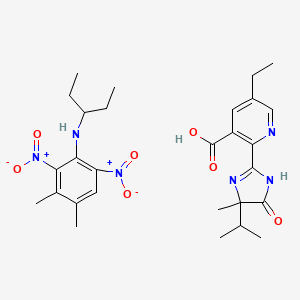
Pursuit Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pursuit Plus: is a herbicide used primarily in agricultural settings to control a wide range of weeds. It contains two active ingredients: imazethapyr and pendimethalin . Imazethapyr is a member of the imidazolinone family, while pendimethalin belongs to the dinitroaniline class of herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Both imazethapyr and pendimethalin can undergo oxidation reactions under specific conditions.
Reduction: These compounds can also be reduced, although this is less common in practical applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of imazethapyr can lead to the formation of carboxylic acids .
Scientific Research Applications
Chemistry: : Pursuit Plus is used in research to study the mechanisms of herbicide action and resistance in plants . Biology : It is employed to investigate the effects of herbicides on plant physiology and development . Medicine : While not directly used in medicine, the study of its components can provide insights into similar biochemical pathways in humans . Industry : this compound is widely used in agriculture to control weeds, improving crop yields and reducing the need for manual weeding .
Mechanism of Action
Imazethapyr: : This compound inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and plant growth . Pendimethalin : It disrupts cell division by inhibiting microtubule formation, preventing the proper alignment and separation of chromosomes during mitosis .
Comparison with Similar Compounds
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a similar mode of action to imazethapyr.
Trifluralin: A dinitroaniline herbicide similar to pendimethalin but with different application methods and spectrum of activity.
Uniqueness
Properties
CAS No. |
114655-67-3 |
|---|---|
Molecular Formula |
C28H38N6O7 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline;5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O3.C13H19N3O4/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3;1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21);7,10,14H,5-6H2,1-4H3 |
InChI Key |
ISGYXDUVKFGGFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O.CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















